(s)-3-Amino-4-methylpentanoic acid

Antimicrobial Peptide Engineering β-Amino Acid Substitution Protease Resistance

Researchers require proteolytically stable, non-cytotoxic replacements for native antimicrobial peptides (AMPs). (S)-3-Amino-4-methylpentanoic acid (L-β-homovaline) solves this through validated β-substitution. - **Proven in Temporin L:** Single β-leucine substitution (L9βl-TL) maintained MRSA activity (MIC equal or better), reduced human RBC hemolysis, and conferred serum protease resistance. - **Enantiopure (S)-configuration** (CAS 40469-85-0) - not interchangeable with (R)-enantiomer or racemate. - **Chiral building block** for SPPS and asymmetric synthesis. Immediate supply for stereospecific peptide engineering and leucine metabolism studies.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 40469-85-0
Cat. No. B3028935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-4-methylpentanoic acid
CAS40469-85-0
Synonyms3-amino-4-methylpentanoic acid
beta-leucine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyGLUJNGJDHCTUJY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-4-methylpentanoic Acid: Chemical Identity & Specifications


(S)-3-Amino-4-methylpentanoic acid (CAS 40469-85-0), also known as (S)-β-homovaline, (S)-β-leucine, or L-β-homovaline, is a non-proteinogenic β-amino acid with the molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol [1]. It is the (S)-enantiomer of 3-amino-4-methylpentanoic acid and serves as a positional isomer of L-leucine (an α-amino acid), naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase . The compound exists as a crystalline solid with a melting point range of 206–209°C and a calculated aqueous solubility of 81 g/L at 25°C [1]. As a chiral β-amino acid building block, it is procured for applications in asymmetric synthesis, peptide engineering (particularly antimicrobial peptide analog development), and as an endogenous metabolite reference standard [2].

(S)-3-Amino-4-methylpentanoic Acid: Why Substitution Fails


(S)-3-Amino-4-methylpentanoic acid exhibits two critical structural features that preclude generic substitution: stereochemistry (S-configuration) and backbone architecture (β-amino acid). The (R)-enantiomer (CAS 5699-54-7) possesses distinct biological properties and cannot be interchanged in stereospecific applications without altering target recognition or chiral synthesis outcomes . The racemic mixture (DL-homovaline) exhibits reduced potency in stereospecific assays relative to the enantiopure form [1]. Furthermore, as a β-amino acid featuring an additional methylene unit between the amino and carboxyl groups, this compound confers fundamentally different proteolytic stability and conformational properties compared to α-amino acid analogs such as L-leucine. In Temporin L antimicrobial peptide engineering, a single β-leucine substitution yielded divergent antimicrobial activity, hemolytic profile, and serum stability compared to the native α-amino acid sequence [1]. These quantifiable differences necessitate specification of the exact (S)-β-amino acid enantiomer rather than generic substitution in procurement decisions.

(S)-3-Amino-4-methylpentanoic Acid: Comparative Evidence


β-Leucine in Temporin L: Activity, Hemolysis, Serum Stability

In a direct head-to-head comparison, the substitution of a single β-leucine residue at position 9 of the antimicrobial peptide Temporin L (TL) produced the analog L9βl-TL, which exhibited equal or improved antimicrobial activity against multiple microorganisms compared to native TL, while simultaneously demonstrating significantly reduced hemolytic activity against human red blood cells. The β-leucine-modified analog also retained antibacterial activity in the presence of 25% (v/v) human serum and exhibited resistance to proteolytic cleavage, in contrast to native TL [1]. Additionally, L9βl-TL demonstrated faster bactericidal kinetics and superior efficacy in both inhibiting MRSA biofilm formation and eradicating mature biofilm compared to TL [1].

Antimicrobial Peptide Engineering β-Amino Acid Substitution Protease Resistance MRSA Biofilm

β-Leucine vs L-Leucine: TOR Signaling Activity

In a systematic structure-activity relationship (SAR) study evaluating leucine analogs for their ability to stimulate TOR signaling in adipocytes (measured by 4E-BP1 phosphorylation), L-leucine was the most potent agonist. The order of potency was established as leucine > norleucine > threo-L-β-hydroxyleucine ≈ Ile > Met ≈ Val. Notably, 3-amino-4-methylpentanoic acid (β-leucine/homovaline) was categorized among compounds possessing 'only weak agonist activity,' alongside H-α-methyl-D/L-leucine and S-(-)-2-amino-4-pentenoic acid [1]. This quantitative SAR ranking establishes that the β-amino acid backbone of (S)-3-amino-4-methylpentanoic acid fundamentally alters its agonist potency at the adipocyte leucine recognition site (LeuR(A)) relative to L-leucine and other α-amino acid analogs [1].

mTOR Signaling Amino Acid Sensing 4E-BP1 Phosphorylation Adipocyte Biology

β-Amino Acid Backbone: Class-Level Protease Resistance

β-Amino acids, including β-leucine (homovaline), confer proteolytic stability when incorporated into peptide sequences due to the additional methylene unit between amino and carboxyl groups, which renders the β-peptide backbone resistant to recognition and cleavage by common proteases. This class-level property has been demonstrated across multiple studies: β-peptides constructed entirely from β-amino acids exhibit remarkably stable secondary structures with resistance to enzymatic degradation [1]. In DPP-4 substrate studies, β-amino acid homologation at the scissile bond led to significantly improved half-lives, with cleavage rates highly dependent on side-chain chemistry at the cleavage site [2]. Table 1 from a comprehensive peptide modification review identifies β-amino acid incorporation as a validated strategy conferring 'protease resistance without loss of activity' [3]. While these studies establish class-level protease resistance for β-amino acids, quantitative half-life data specific to (S)-3-amino-4-methylpentanoic acid-containing peptides are not available in the open literature.

Peptide Stability Proteolytic Resistance β-Peptide Pharmacology DPP-4 Degradation

(S)-Enantiomer: Enzymatic Resolution & Asymmetric Synthesis

(S)-3-Amino-4-methylpentanoic acid has been prepared as a highly enantiopure β-amino ester hydrochloride via enzymatic resolution using Candida antarctica lipase A (CAL-A) [1]. The methodology, originally reported by Gedey et al. (2001), demonstrates that CAL-A-mediated N-acylation provides 'an excellent method for the resolution of sterically hindered alicyclic and aliphatic β-amino esters' [1]. This enzymatic resolution approach yields the (S)-enantiomer with high enantiopurity suitable for stereospecific applications. The (R)-enantiomer (CAS 5699-54-7) and racemic DL-mixture represent distinct chemical entities with different CAS numbers and cannot substitute for the (S)-enantiomer in stereospecific syntheses . Commercial suppliers offer (S)-3-amino-4-methylpentanoic acid at purities of 97–98% as the standard grade, suitable for peptide synthesis and chiral building block applications .

Chiral Synthesis Enzymatic Resolution Asymmetric Catalysis Lipase-Mediated Resolution

(S)-3-Amino-4-methylpentanoic Acid: Application Scenarios


Antimicrobial Peptide Engineering with β-Leucine: Stability & Hemolysis

(S)-3-Amino-4-methylpentanoic acid serves as a strategic β-amino acid building block for antimicrobial peptide (AMP) analog design. As demonstrated in the Temporin L study, incorporation of a single β-leucine residue at position 9 produced an analog (L9βl-TL) with equal or improved antimicrobial activity against MRSA, lower hemolytic activity against human red blood cells, and resistance to serum proteases compared to the native α-peptide sequence [1]. The modified peptide also exhibited faster bactericidal kinetics and superior anti-biofilm activity against MRSA. For researchers developing protease-resistant therapeutic peptides, (S)-3-amino-4-methylpentanoic acid offers a validated substitution strategy to simultaneously address stability, toxicity, and potency limitations of native AMPs [1].

mTOR Signaling: α- vs β-Amino Acid Discrimination

In studies of amino acid sensing mechanisms and mTOR/TOR signaling pathways, (S)-3-amino-4-methylpentanoic acid provides a valuable pharmacological tool for discriminating between α-amino acid and β-amino acid recognition. SAR studies in adipocytes established that while L-leucine potently stimulates TOR-dependent 4E-BP1 phosphorylation, 3-amino-4-methylpentanoic acid (β-leucine) exhibits only weak agonist activity at the adipocyte leucine recognition site (LeuR(A)) [2]. This differential activity enables researchers to probe the structural requirements of amino acid recognition sites and to distinguish between leucine receptor subtypes. Procurement of the specific β-amino acid rather than α-amino acid L-leucine is essential for reproducible SAR and pharmacological profiling studies [2].

Chiral Building Block: Asymmetric Synthesis & Peptide Construction

(S)-3-Amino-4-methylpentanoic acid is employed as an enantiopure chiral building block in asymmetric synthesis and solid-phase peptide synthesis (SPPS). The compound has been prepared with high enantiopurity via Candida antarctica lipase A (CAL-A) enzymatic resolution [3] and is commercially available from multiple suppliers at 97–98% purity with melting point 206–209°C . For applications requiring stereochemical fidelity—including asymmetric catalysis, chiral ligand synthesis, and stereospecific peptide analog construction—the (S)-enantiomer (CAS 40469-85-0) must be specified rather than the (R)-enantiomer (CAS 5699-54-7) or racemic mixture, as enantiomeric identity directly impacts synthetic outcomes and biological activity .

Endogenous Metabolite Reference Standard & Metabolic Studies

(S)-3-Amino-4-methylpentanoic acid occurs naturally as an endogenous metabolite in humans, produced from L-leucine via the enzyme leucine 2,3-aminomutase . As a human metabolite and positional isomer of L-leucine, this compound serves as a reference standard for metabolomics studies, enzyme activity assays (particularly leucine 2,3-aminomutase), and investigations of branched-chain amino acid metabolism. The compound has also been identified as a metabolite produced by Torulaspora delbrueckii in wine fermentation research . For quantitative metabolomics and enzymatic studies requiring authentic reference material, procurement of (S)-3-amino-4-methylpentanoic acid at defined purity specifications ensures accurate calibration and identification .

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